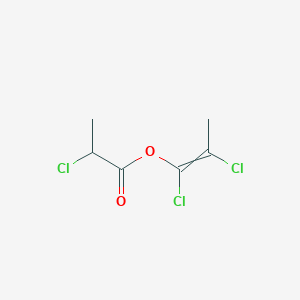
1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate: is an organic compound that belongs to the class of organochlorides It is characterized by the presence of chlorine atoms attached to a propene backbone and a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate typically involves the chlorination of propene derivatives followed by esterification. One common method includes the reaction of 1,2-dichloropropene with 2-chloropropanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of catalysts to achieve high yields. The reaction conditions are carefully controlled to ensure the selective formation of the ester without unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of alkanes or partially dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Dichloroprop-1-en-1-yl 2-chloropropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloropropane: Similar in structure but lacks the ester group.
2-Chloropropanoic Acid: Contains the same ester group but lacks the dichloropropene moiety.
1,1-Dichloro-2-propanone: Shares the dichloropropane backbone but has a ketone group instead of an ester.
Eigenschaften
CAS-Nummer |
20757-07-7 |
|---|---|
Molekularformel |
C6H7Cl3O2 |
Molekulargewicht |
217.5 g/mol |
IUPAC-Name |
1,2-dichloroprop-1-enyl 2-chloropropanoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-3(7)5(9)11-6(10)4(2)8/h4H,1-2H3 |
InChI-Schlüssel |
ZOUMPRFODBDAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC(=C(C)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


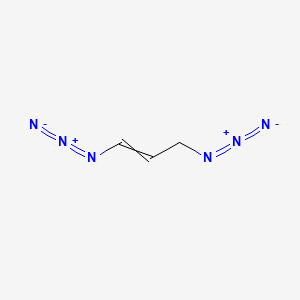

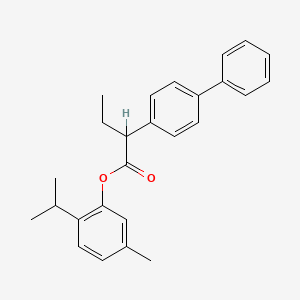
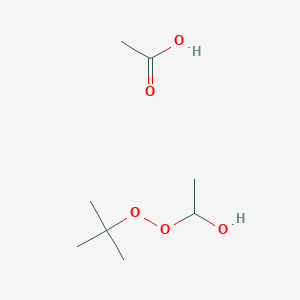
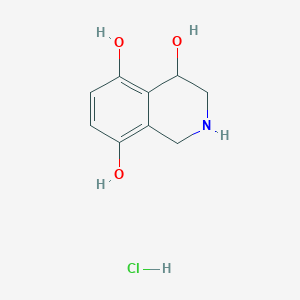
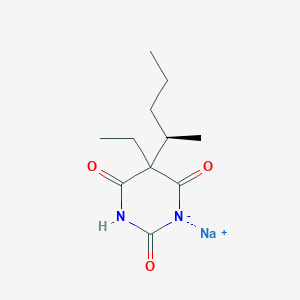
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
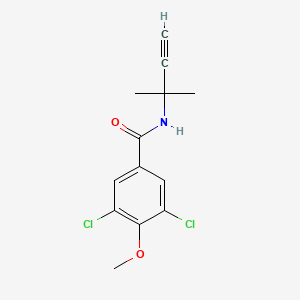


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)

